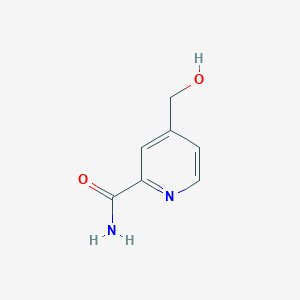

4-(Hydroxymethyl)pyridine-2-carboxamide

Vue d'ensemble

Description

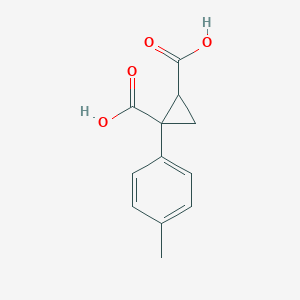

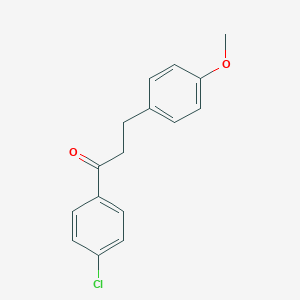

“4-(Hydroxymethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridinecarboxamide , which is a monocarboxylic acid amide derivative of picolinic acid .

Synthesis Analysis

The synthesis of “4-(Hydroxymethyl)pyridine-2-carboxamide” involves the reaction of Co(NCS)2 with 4-(hydroxymethyl)pyridine (hmpy) leading to the formation of six new coordination compounds . Another method involves the coupling of acid chloride 1 with L-alanine methyl ester hydrochloride .Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)pyridine-2-carboxamide” can be analyzed using various methods such as FT-IR, UV-Visible, and single crystal X-ray crystallographic analysis . The compound has a molecular weight of 152.15 .Orientations Futures

The future directions for “4-(Hydroxymethyl)pyridine-2-carboxamide” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, pyrimidines, which are related compounds, have been studied for their potential as anti-inflammatory agents . Additionally, indole-2-carboxamides, which are structurally similar, have been studied for their potential in growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells .

Propriétés

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIGCJVCZVMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630560 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)pyridine-2-carboxamide | |

CAS RN |

119646-48-9 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)

![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)